The Discovery and Analysis of Sphingofungin B: A Technical Guide for Researchers
The Discovery and Analysis of Sphingofungin B: A Technical Guide for Researchers
Introduction: The Critical Role of Sphingolipids and the Dawn of Their Inhibitors
Sphingolipids are a class of essential lipids in eukaryotic cell membranes, playing pivotal roles in a myriad of cellular processes, including signal transduction, cell-cell recognition, and apoptosis.[1][2] The integrity of the sphingolipid biosynthetic pathway is therefore paramount for cellular homeostasis. The de novo synthesis of sphingolipids commences with the condensation of L-serine and palmitoyl-CoA, a reaction catalyzed by the enzyme serine palmitoyltransferase (SPT).[3][4] This initial step is the rate-limiting and committing step of the entire pathway, making SPT a prime target for therapeutic intervention in diseases characterized by dysregulated sphingolipid metabolism.[5][6]
The quest for potent and specific inhibitors of SPT has led to the discovery of a fascinating array of natural products. Among these, the sphingofungins, a family of compounds produced by the filamentous fungus Aspergillus fumigatus, have emerged as powerful tools for studying sphingolipid metabolism and as potential leads for novel antifungal agents.[7][8] This technical guide provides an in-depth exploration of Sphingofungin B, from its discovery and biosynthesis in Aspergillus fumigatus to detailed methodologies for its isolation, characterization, and the assessment of its biological activity.
Part 1: The Producing Organism and Fermentation
Aspergillus fumigatus: A Prolific Source of Bioactive Secondary Metabolites
Aspergillus fumigatus is a ubiquitous saprophytic fungus renowned for its ability to produce a diverse arsenal of secondary metabolites.[9][10][11] While it is an opportunistic human pathogen, its metabolic prowess also makes it a valuable source of novel bioactive compounds.[12] The production of these secondary metabolites is often tightly regulated and can be influenced by various environmental cues and culture conditions.[13][14]
Cultivation of Aspergillus fumigatus for Sphingofungin B Production
The initial discovery of sphingofungins utilized Aspergillus fumigatus strain ATCC 20857.[8][15] Successful production of Sphingofungin B can be achieved through both solid-state and submerged liquid fermentation. The choice of fermentation strategy can significantly impact the yield and profile of secondary metabolites.
1.2.1. Solid-State Fermentation Protocol
Solid-state fermentation offers a biomimetic environment that can enhance the production of certain fungal secondary metabolites.
-
Step 1: Media Preparation. Prepare a solid millet-based medium. For each 1 L Erlenmeyer flask, use 120 g of rice and 150 mL of ultrapure water.[16]
-
Step 2: Sterilization. Autoclave the flasks containing the medium at 121°C for 20 minutes.
-
Step 3: Inoculation. Inoculate each flask with a spore suspension of A. fumigatus (e.g., ATCC 20857 or a similar high-producing strain) to a final concentration of 1 x 10^6 spores/mL.[3]
-
Step 4: Incubation. Incubate the flasks at 28-30°C for 14-21 days in a static incubator.[3][16]
1.2.2. Submerged Liquid Fermentation Protocol
Submerged liquid fermentation allows for greater control over environmental parameters and is more readily scalable.
-
Step 1: Seed Culture Preparation. Inoculate 100 mL of ISP2 broth (4.0 g yeast extract, 10.0 g malt extract, 4.0 g glucose per 1 L of distilled water, pH 7.2) with A. fumigatus spores.[14] Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours.
-
Step 2: Production Medium Preparation. Prepare a liquid production medium containing both glucose and glycerol as carbon sources.[8][15] A suitable medium composition is 20 g/L glucose, 20 g/L glycerol, 5 g/L peptone, 2 g/L yeast extract, 1 g/L KH2PO4, and 0.5 g/L MgSO4·7H2O.
-
Step 3: Inoculation. Inoculate the production medium with 5% (v/v) of the seed culture.
-
Step 4: Fermentation. Incubate the production culture at 28°C, 200 rpm for 7-10 days.
Part 2: Extraction and Purification of Sphingofungin B
The following workflow outlines a robust procedure for the isolation and purification of Sphingofungin B from fungal cultures.
Caption: Workflow for the extraction and purification of Sphingofungin B.
Extraction Protocol
-
Step 1: Mycelial Harvest. For liquid cultures, separate the mycelia from the culture broth by filtration through cheesecloth or centrifugation. For solid cultures, the entire fermented mass is used.
-
Step 2: Solvent Extraction. Macerate the mycelial mass or solid culture with an equal volume of ethyl acetate and agitate for 4-6 hours at room temperature.[16] Repeat the extraction process three times.
-
Step 3: Concentration. Combine the ethyl acetate extracts and concentrate under reduced pressure using a rotary evaporator to yield a crude extract.
Purification Protocol
-
Step 1: Silica Gel Chromatography.
-
a. Column Packing: Prepare a silica gel (60-120 mesh) column in a suitable non-polar solvent such as hexane.
-
b. Sample Loading: Dissolve the crude extract in a minimal amount of dichloromethane/methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely, and then carefully load the dried sample onto the top of the prepared column.
-
c. Elution: Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate, followed by a gradient of ethyl acetate in methanol.
-
-
Step 2: Fraction Analysis. Collect fractions and analyze them by thin-layer chromatography (TLC) or analytical HPLC-MS to identify fractions containing Sphingofungin B. Pool the fractions containing the compound of interest.
-
Step 3: Semi-Preparative HPLC.
-
a. Column: Utilize a semi-preparative C18 column (e.g., Kinetex C18, 10 × 250 mm, 5 µm).[13]
-
b. Mobile Phase: Employ a gradient elution system with water (0.1% formic acid) as solvent A and acetonitrile (0.1% formic acid) as solvent B.[13] A typical gradient might be: 10% B for 2 min, ramp to 95% B over 30 min, hold at 95% B for 5 min, then return to 10% B.
-
c. Detection and Collection: Monitor the elution at 210 nm and collect the peak corresponding to Sphingofungin B.
-
-
Step 4: Final Concentration. Evaporate the solvent from the collected fraction to obtain pure Sphingofungin B.
Part 3: Structural Elucidation and Characterization
The definitive identification of Sphingofungin B relies on a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
-
Instrumentation: An HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-Exactive Plus Hybrid Quadrupole Orbitrap) is recommended for accurate mass determination.[13]
-
Analytical Column: A Kinetex C18 column (2.1 × 150 mm, 2.5 µm) provides excellent resolution.[13]
-
Mobile Phase and Gradient: Use the same mobile phase as in the semi-preparative HPLC, but with a faster gradient suitable for analytical purposes.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Expected Mass: The protonated molecule [M+H]+ of Sphingofungin B should be observed at m/z 344.28.
-
MS/MS Fragmentation: Perform tandem mass spectrometry (MS/MS) to obtain characteristic fragmentation patterns for structural confirmation.
-
| Technique | Instrumentation | Column | Key Parameters | Expected Result for Sphingofungin B |
| HPLC-HRMS | Q-Exactive Plus Hybrid Quadrupole Orbitrap | Kinetex C18 (2.1 x 150 mm, 2.5 µm) | ESI+, Positive Mode | [M+H]⁺ at m/z 344.28 |
| NMR | Bruker AVANCE III 600 MHz | 5 mm cryoprobe | ¹H, ¹³C, COSY, HSQC, HMBC | Characteristic shifts confirming the sphingoid backbone and fatty acid chain |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 600 MHz) equipped with a cryoprobe is necessary for resolving the complex proton and carbon signals.[13]
-
Solvent: Deuterated methanol (CD3OD) or chloroform (CDCl3) are suitable solvents.[13]
-
Experiments: A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is required for complete structural assignment. The data will reveal the connectivity of all protons and carbons, confirming the stereochemistry and the structure of the fatty acid tail.
Part 4: Mechanism of Action - Inhibition of Serine Palmitoyltransferase (SPT)
Sphingofungin B exerts its biological effect by potently and specifically inhibiting serine palmitoyltransferase (SPT), the first enzyme in the sphingolipid biosynthesis pathway.[14][17][18]
Caption: Mechanism of action of Sphingofungin B as an SPT inhibitor.
Serine Palmitoyltransferase (SPT) Inhibition Assay
Verifying the inhibitory activity of isolated Sphingofungin B against SPT is a critical step. An HPLC-based assay provides a non-radioactive and sensitive method.
-
Step 1: Preparation of Cell Lysate.
-
a. Culture a suitable cell line (e.g., HEK293T cells) to confluence.
-
b. Harvest the cells and lyse them in a buffer containing 50 mM HEPES (pH 8.0), 1 mM EDTA, and a protease inhibitor cocktail.
-
c. Determine the protein concentration of the total cell lysate using a Bradford assay.
-
-
Step 2: SPT Reaction.
-
a. In a microcentrifuge tube, combine 100-200 µg of total cell lysate with the reaction buffer (50 mM HEPES, pH 8.0, 1 mM EDTA, 5 mM L-serine, 5 mM pyridoxal 5'-phosphate, and 50 µM palmitoyl-CoA).
-
b. Add Sphingofungin B (dissolved in DMSO) at various concentrations. Include a positive control (e.g., Myriocin, another known SPT inhibitor) and a no-inhibitor control (DMSO vehicle).
-
c. Incubate the reaction mixture at 37°C for 60 minutes.
-
-
Step 3: Product Reduction and Extraction.
-
a. Stop the reaction and reduce the 3-ketosphinganine product to sphinganine by adding an aqueous solution of NaBH4 (5 mg/mL).
-
b. Extract the lipids using a mixture of chloroform and methanol.
-
-
Step 4: HPLC Analysis.
-
a. Derivatize the extracted sphinganine with o-phthalaldehyde (OPA) to make it fluorescent.
-
b. Analyze the derivatized sample by reverse-phase HPLC with fluorescence detection.
-
c. Quantify the sphinganine peak and calculate the percentage of SPT inhibition relative to the no-inhibitor control.
-
| Parameter | Value/Condition |
| Enzyme Source | Mammalian cell lysate (e.g., HEK293T) |
| Substrates | L-serine, Palmitoyl-CoA |
| Cofactor | Pyridoxal 5'-phosphate (PLP) |
| Incubation | 37°C, 60 minutes |
| Detection Method | HPLC with fluorescence detection (after OPA derivatization) |
| Positive Control | Myriocin |
Conclusion: A Versatile Tool for Sphingolipid Research
Sphingofungin B, a natural product from Aspergillus fumigatus, represents a highly specific and potent inhibitor of serine palmitoyltransferase. Its discovery has provided the scientific community with an invaluable molecular probe to dissect the complexities of sphingolipid metabolism and its role in health and disease. The technical guidance provided herein offers a comprehensive framework for the reliable production, isolation, and characterization of Sphingofungin B, empowering researchers to leverage this powerful tool in their scientific endeavors. Further exploration of the sphingofungin family and the development of synthetic analogs hold significant promise for the future of antifungal drug development and the therapeutic modulation of sphingolipid pathways.
References
- Frisvad, J. C., Larsen, T. O., de Vries, R., Meijer, M., Houbraken, J., Cabañes, F. J., ... & Samson, R. A. (2007). Secondary metabolite profiling, growth profiles and other tools for species recognition and important Aspergillus mycotoxins. Studies in Mycology, 59, 31-37.
- Bok, J. W., & Keller, N. P. (2004). LaeA, a regulator of secondary metabolism in Aspergillus spp. Eukaryotic Cell, 3(2), 527-535.
- Khalaf, A. Q., & Ibraheem, S. A. (2021). Roles of Aspergillus fumigatus secondary metabolites: A review. Gene Reports, 23, 101180.
- Hoefgen, S., Bissell, A. U., Huang, Y., Gherlone, F., Raguž, L., Beemelmanns, C., & Valiante, V. (2022). Desaturation of the Sphingofungin Polyketide Tail Results in Increased Serine Palmitoyltransferase Inhibition. Microbiology Spectrum, 10(5), e01331-22.
- Del Poeta, M., & Luberto, C. (2020).
- Lind, A. L., Smith, L. A., & Calvo, A. M. (2019). A call to arms: Mustering secondary metabolites for success and survival of an opportunistic pathogen.
- Valiante, V., Baldin, C., Hortschansky, P., & Brakhage, A. A. (2024). The spatial organization of sphingofungin biosynthesis in Aspergillus fumigatus and its cross-interaction with sphingolipid metabolism. mBio, 15(3), e00195-24.
- Bissell, A. U., Rautschek, J., Hoefgen, S., Raguž, L., Mattern, D. J., Saeed, N., ... & Valiante, V. (2022). Biosynthesis of the Sphingolipid Inhibitors Sphingofungins in Filamentous Fungi Requires Aminomalonate as a Metabolic Precursor. ACS Chemical Biology, 17(2), 386-394.
- Rateb, M. E., Hallyburton, I., Houssen, W. E., Bull, A. T., Goodfellow, M., Santhanam, R., ... & Ebel, R. (2013). Induction of diverse secondary metabolites in Aspergillus fumigatus by microbial co-culture. RSC Advances, 3(34), 14444-14450.
- Hanada, K. (2010). Serine palmitoyltransferase, a key enzyme of sphingolipid metabolism. Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1801(9), 951-959.
- Li, Y., Wang, Y., Zhang, Y., Li, X., Wang, J., & Che, Y. (2022). Study on Secondary Metabolites of Endophytic Fungus, Aspergillus fumigatus, from Crocus sativus L. Guided by UHPLC-HRMS/MS-Based Molecular Network. Molecules, 27(9), 2999.
- Singh, A., & Del Poeta, M. (2016). Sphingolipidomics: An Important Mechanistic Tool for Studying Fungal Pathogens. Frontiers in Microbiology, 7, 497.
- Singh, A., & Del Poeta, M. (2017). Fungal sphingolipids: a new arsenal of virulence factors. Current Opinion in Microbiology, 39, 51-57.
- VanMiddlesworth, F., Giacobbe, R. A., Lopez, M., Garrity, G., Bland, J. A., Bartizal, K., ... & Monaghan, R. L. (1992). Sphingofungins A, B, C, and D; a new family of antifungal agents. I. Fermentation, isolation, and biological activity. The Journal of antibiotics, 45(6), 861-867.
- Zweerink, M. M., Edison, A. M., Wells, G. B., Pinto, W., & Lester, R. L. (1992). Characterization of a novel, potent, and specific inhibitor of serine palmitoyltransferase. Journal of Biological Chemistry, 267(35), 25032-25038.
- Hanada, K. (2003). Serine palmitoyltransferase, a key enzyme of sphingolipid metabolism. Journal of Biological Chemistry, 278(48), 47303-47306.
- Hornemann, T., Penno, A., & Rütti, M. F. (2007). An improved method to determine serine palmitoyltransferase activity. Journal of lipid research, 48(7), 1642-1647.
- Davis, A. C., Kelly, S. L., & Gable, K. (2019). Preparation of HeLa Total Membranes and Assay of Lipid-inhibition of Serine Palmitoyltransferase Activity. Bio-protocol, 9(17), e3351-e3351.
- Raguž, L., Peng, C. C., Kaiser, M., Görls, H., & Beemelmanns, C. (2022). A Modular Approach to the Antifungal Sphingofungin Family: Concise Total Synthesis of Sphingofungin A and C.
- Patsnap. (2024). What are SPT inhibitors and how do they work?
- VanMiddlesworth, F., Giacobbe, R. A., Lopez, M., Garrity, G., Bland, J. A., Bartizal, K., ... & Monaghan, R. L. (1992). Sphingofungins A, B, C, and D; a new family of antifungal agents. I. Fermentation, isolation, and biological activity. The Journal of antibiotics, 45(6), 861–867.
- ATCC.
- Raguž, L., Peng, C.-C., Kaiser, M., Görls, H., & Beemelmanns, C. (2022). A Modular Approach to the Antifungal Sphingofungin Family: Concise Total Synthesis of Sphingofungin A and C.
- Santa Cruz Biotechnology. (n.d.). SPTLC Inhibitors.
- VanMiddlesworth, F., Giacobbe, R. A., Lopez, M., Garrity, G., Bland, J. A., Bartizal, K., Fromtling, R. A., Polishook, J., Zweerink, M., Edison, A. M., et al. (1992). Sphingofungins A, B, C, and D; a new family of antifungal agents. I. Fermentation, isolation, and biological activity. The Journal of antibiotics, 45(6), 861–867.
Sources
- 1. Induction of diverse secondary metabolites in Aspergillus fumigatus by microbial co-culture - Kent Academic Repository [kar.kent.ac.uk]
- 2. The spatial organization of sphingofungin biosynthesis in Aspergillus fumigatus and its cross-interaction with sphingolipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive guide to extracting and expressing fungal secondary metabolites: Aspergillus fumigatus as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are SPT inhibitors and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. The spatial organization of sphingofungin biosynthesis in Aspergillus fumigatus and its cross-interaction with sphingolipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of Caspofungin on Metabolite Profiles of Aspergillus Species Determined by Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sphingofungins A, B, C, and D; a new family of antifungal agents. I. Fermentation, isolation, and biological activity. | Semantic Scholar [semanticscholar.org]
- 9. Preparation of HeLa Total Membranes and Assay of Lipid-inhibition of Serine Palmitoyltransferase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An improved method to determine serine palmitoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mass Spectrometric Analysis of Bioactive Sphingolipids in Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Sphingolipidomics: An Important Mechanistic Tool for Studying Fungal Pathogens [frontiersin.org]
- 13. journals.asm.org [journals.asm.org]
- 14. scispace.com [scispace.com]
- 15. scbt.com [scbt.com]
- 16. Study on Secondary Metabolites of Endophytic Fungus, Aspergillus fumigatus, from Crocus sativus L. Guided byUHPLC-HRMS/MS-Based Molecular Network - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
